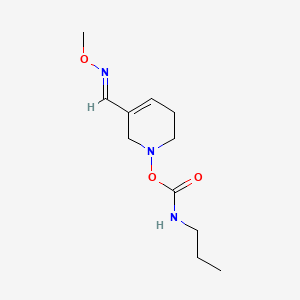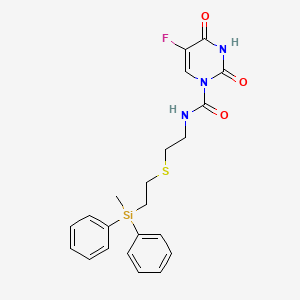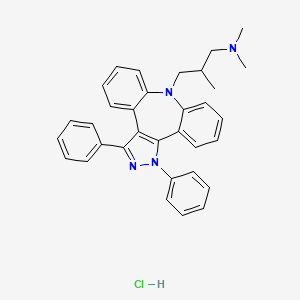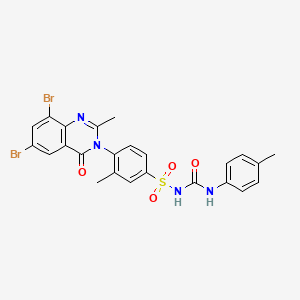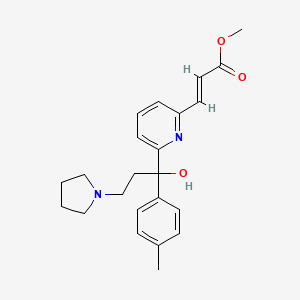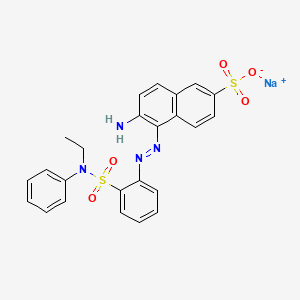
Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate: is a synthetic organic compound known for its vibrant color and application in various industries. It is commonly used as a dye due to its ability to produce bright and stable colors. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 6-amino-2-naphthalenesulfonic acid, in the presence of sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with an aromatic compound containing an ethylphenylamino group. This step is carried out in an alkaline medium to form the azo compound.
Sulphonation: The final step involves the sulphonation of the azo compound to introduce the sulphonyl group, enhancing the solubility and stability of the dye in aqueous solutions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include maintaining precise reaction conditions, using high-purity reagents, and implementing effective purification techniques to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the aromatic rings are substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups are commonly introduced.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a pH indicator due to its color change properties in different pH environments.
- Employed in the synthesis of other complex organic compounds.
Biology:
- Utilized in staining techniques for microscopy to highlight specific structures within biological tissues.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used as a dye in the textile industry for coloring fabrics.
- Applied in the production of colored inks and paints.
Wirkmechanismus
The mechanism of action of Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate primarily involves its interaction with light and other molecules. The azo group (-N=N-) is responsible for the compound’s color, as it absorbs specific wavelengths of light. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The sulphonyl group enhances the compound’s solubility and stability, allowing it to be used in various aqueous environments.
Vergleich Mit ähnlichen Verbindungen
- Sodium 6-amino-5-((2-((methylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Sodium 6-amino-5-((2-((chlorophenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Sodium 6-amino-5-((2-((dimethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
Comparison:
- Uniqueness: Sodium 6-amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is unique due to the presence of the ethyl group, which can influence its solubility, stability, and interaction with other molecules.
- Properties: Similar compounds with different substituents (e.g., methyl, chloro, dimethyl) may exhibit variations in their chemical and physical properties, such as solubility, color intensity, and reactivity.
Eigenschaften
CAS-Nummer |
85455-39-6 |
|---|---|
Molekularformel |
C24H21N4NaO5S2 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
sodium;6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H22N4O5S2.Na/c1-2-28(18-8-4-3-5-9-18)34(29,30)23-11-7-6-10-22(23)26-27-24-20-14-13-19(35(31,32)33)16-17(20)12-15-21(24)25;/h3-16H,2,25H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChI-Schlüssel |
SCCMWLVVVYIBNX-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



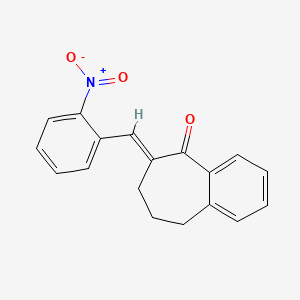

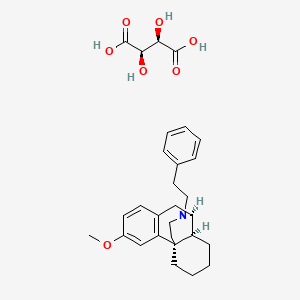

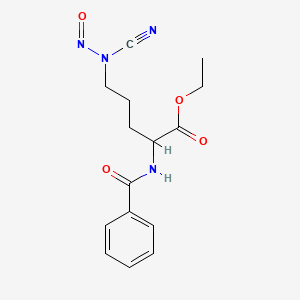
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)

